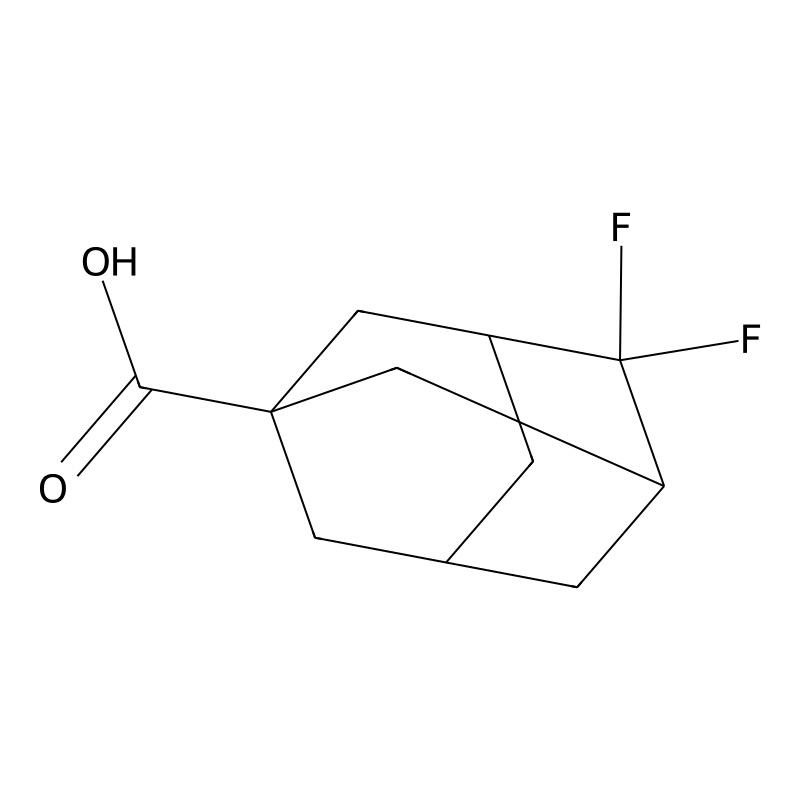4,4-Difluoroadamantane-1-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Organic Synthesis: The adamantane core and carboxylic acid functionality are common building blocks in organic synthesis. 4,4-Difluoroadamantane-1-carboxylic acid could serve as a precursor for the synthesis of more complex molecules with desired properties, potentially applicable in drug discovery or material science [].
- Medicinal Chemistry: The introduction of fluorine atoms can sometimes improve the drug-like properties of a molecule. Fluorine substitution can enhance metabolic stability and improve a drug candidate's ability to bind to its target. Researchers might explore 4,4-Difluoroadamantane-1-carboxylic acid as a scaffold for new medicinal compounds.
Current Availability of Information:
4,4-Difluoroadamantane-1-carboxylic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique three-dimensional structure and stability. The compound features two fluorine atoms substituted at the 4,4-positions of the adamantane core, along with a carboxylic acid functional group at the 1-position. This configuration enhances its chemical properties, making it a subject of interest in medicinal chemistry and materials science.
The chemical reactivity of 4,4-difluoroadamantane-1-carboxylic acid can be attributed to its functional groups. Key reactions include:
- Esterification: The carboxylic acid can react with alcohols to form esters.
- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under suitable conditions, allowing for the synthesis of various derivatives.
- Decarboxylation: Under specific conditions, the carboxylic acid group can be removed, yielding difluoroadamantane.
Research indicates that compounds related to 4,4-difluoroadamantane-1-carboxylic acid exhibit various biological activities. Notably, some derivatives have shown potential as inhibitors for enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic disorders and obesity . The presence of fluorine atoms often enhances biological activity due to increased lipophilicity and metabolic stability.
The synthesis of 4,4-difluoroadamantane-1-carboxylic acid typically involves several key steps:
- Formation of Adamantane Core: The base adamantane structure can be synthesized through cyclization reactions starting from simpler precursors.
- Fluorination: Introduction of fluorine atoms at the 4-position can be achieved through electrophilic fluorination methods or through nucleophilic substitution reactions using fluorinated reagents.
- Carboxylation: The final step involves introducing the carboxylic acid group via carbonylation reactions or by hydrolysis of suitable precursors.
4,4-Difluoroadamantane-1-carboxylic acid has several potential applications:
- Pharmaceuticals: Its derivatives are being explored for use as therapeutic agents in treating metabolic disorders and other diseases due to their enzyme inhibitory properties.
- Materials Science: The unique structure of adamantane derivatives lends itself to applications in polymer science and nanotechnology.
- Fluorinated Compounds: As a fluorinated compound, it may have applications in developing new materials with enhanced properties.
Studies involving interaction profiles of 4,4-difluoroadamantane-1-carboxylic acid have focused on its binding affinity to various biological targets. Interaction studies often utilize techniques such as:
- Molecular Docking: To predict how well the compound binds to specific enzymes or receptors.
- In Vitro Assays: To evaluate biological activity against target proteins.
- Metabolic Stability Tests: To assess how the compound is processed in biological systems.
These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.
Several compounds share structural similarities with 4,4-difluoroadamantane-1-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Adamantane-1-carboxylic acid | Carboxylic acid at position 1 | Basic adamantane structure without fluorine |
| 1-Fluoroadamantane-1-carboxylic acid | Fluorine at position 1 | Different reactivity due to single fluorine |
| 4-Aminoadamantane-1-carboxylic acid | Amino group at position 4 | Potential for different biological activities |
| 3-Fluoroadamantane-1-carboxylic acid | Fluorine at position 3 | Varying biological interactions compared to difluoro derivative |
The uniqueness of 4,4-difluoroadamantane-1-carboxylic acid lies in its dual fluorination at the same position, which can significantly alter its chemical behavior and biological activity compared to other derivatives.
This detailed examination highlights the significance of 4,4-difluoroadamantane-1-carboxylic acid within both chemical research and potential applications in various fields.








